molecular formula C12H18N2O2 B2655444 Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate CAS No. 1557797-41-7

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Cat. No. B2655444
CAS RN: 1557797-41-7
M. Wt: 222.288
InChI Key: JOYWDDRYKFMBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, commonly referred to as EAPB, is a synthetic organic compound with a broad range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 271.34 g/mol and a melting point of 76-78°C. It is also highly soluble in water and alcohols, making it an ideal choice for various laboratory experiments. EAPB is a versatile compound that can be used in a wide variety of experiments, from biochemical and physiological research to drug development.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research into the crystal packing of Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally related to Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, has revealed the utilization of rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming a unique zigzag double-ribbon structure. This study emphasizes the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π types in molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds demonstrate how hydrogen bonding can lead to the formation of supramolecular structures across one, two, and three dimensions. These findings have implications for the design of new materials with specific molecular architectures (Portilla et al., 2007).

Synthesis and Characterization of Heteroarotinoids

The synthesis and characterization of several heteroarotinoids, including Ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate, have been documented. These compounds exhibit potential biological activities, which are crucial in the development of new pharmaceuticals (Waugh et al., 1985).

Antiplatelet Activity and Drug Development

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been studied for their antiplatelet activity, offering insights into novel anti-PAR4 agents for the development of antiplatelet drug candidates. This research highlights the compound's potential in therapeutic applications, particularly in preventing thrombosis (Chen et al., 2008).

Molecular Interactions in Binary Mixtures

Dielectric and thermodynamic studies on binary mixtures of alcohol with alkyl benzoates, including Ethyl benzoate, provide insights into molecular interactions that are fundamental for understanding solution dynamics and designing new materials with tailored properties (Mohan, Sastry, & Murthy, 2011).

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, showcasing the compound's therapeutic potential in maternal health (Croci et al., 2007).

properties

IUPAC Name

ethyl 4-amino-3-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-12(15)9-5-6-10(13)11(7-9)14-8(2)3/h5-8,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYWDDRYKFMBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

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